molecular formula C15H11NO7 B595756 5-(2-Amino-4-carboxyphenoxy)isophthalic acid CAS No. 141111-57-1

5-(2-Amino-4-carboxyphenoxy)isophthalic acid

Cat. No.: B595756
CAS No.: 141111-57-1
M. Wt: 317.253
InChI Key: QMXHMQKFNBAXTB-UHFFFAOYSA-N
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Description

5-(2-Amino-4-carboxyphenoxy)isophthalic acid is a high-purity organic compound with the CAS registry number 141111-57-1 . This molecule has a molecular formula of C 15 H 11 NO 7 and a molecular weight of 317.25 g/mol . It is characterized by a unique structure featuring multiple functional groups, including two carboxylic acid groups on the isophthalic acid core and an additional carboxylic acid and an amino group on the phenoxy ring . This combination of aromatic rings and diverse functional groups makes it a versatile and valuable building block in chemical synthesis and materials science research. Its potential research applications include serving as a precursor for the synthesis of complex monomers, ligands for metal-organic frameworks (MOFs), and functional polymers. The presence of multiple reaction sites allows for selective modifications, enabling researchers to create sophisticated molecular architectures with tailored properties. The compound should be stored in a dry and sealed environment to ensure stability . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

5-(2-amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11NO7/c16-11-6-7(13(17)18)1-2-12(11)23-10-4-8(14(19)20)3-9(5-10)15(21)22/h1-6H,16H2,(H,17,18)(H,19,20)(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMXHMQKFNBAXTB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)N)OC2=CC(=CC(=C2)C(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20743280
Record name 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

317.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

141111-57-1
Record name 5-(2-Amino-4-carboxyphenoxy)benzene-1,3-dicarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20743280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid typically involves the reaction of 2-amino-4-carboxyphenol with isophthalic acid under specific conditions. One common method includes the use of a coupling agent to facilitate the formation of the phenoxy linkage between the two components. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-4-carboxyphenoxy)isophthalic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield nitro derivatives, while reduction of the carboxyl group may produce alcohol derivatives .

Scientific Research Applications

5-(2-Amino-4-carboxyphenoxy)isophthalic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(2-Amino-4-carboxyphenoxy)isophthalic acid involves its interaction with specific molecular targets and pathways. The amino and carboxyl groups can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity. The phenoxy group can participate in π-π interactions with aromatic residues in proteins, affecting their conformation and function .

Comparison with Similar Compounds

Table 1: Key Structural Features of Isophthalic Acid Derivatives

Compound Name Functional Groups Key Structural Differences
5-(2-Amino-4-carboxyphenoxy)isophthalic acid Amino, carboxyl (x2), phenoxy Electron-donating amino group
5-(4-Carboxy-2-nitrophenoxy)isophthalic acid Nitro, carboxyl (x2), phenoxy Electron-withdrawing nitro group
5-(Carboxyformamido)isophthalic acid (5-CFIA) Carboxyformamido, carboxyl (x2) Amide substituent instead of amino
4-Nitroisophthalic acid Nitro, carboxyl (x2) No phenoxy bridge; nitro at position 4

Physical and Chemical Properties

  • The amino group’s electron-donating nature may also enhance solubility in polar solvents relative to nitro derivatives .
  • Coordination Chemistry: The amino and carboxylate groups provide multiple coordination sites for metal ions, making the compound a versatile ligand for metal-organic frameworks (MOFs). In contrast, 5-CFIA (with a carboxyformamido group) may exhibit weaker Lewis basicity due to the amide’s resonance stabilization, reducing its coordination versatility .

Key Research Findings

  • Luminescence: Amino-substituted ligands in MOFs exhibit tunable photoluminescence due to charge-transfer interactions between the amino group and metal centers, a property less pronounced in nitro analogues .
  • Thermal Stability: Nitro groups in 4-nitroisophthalic acid confer higher thermal stability to coordination polymers compared to amino-substituted derivatives, which may decompose at lower temperatures due to amine oxidation .

Biological Activity

5-(2-Amino-4-carboxyphenoxy)isophthalic acid (CAS No. 141111-57-1) is a compound with significant potential in various biological applications. This article explores its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its complex structure, which includes an isophthalic acid backbone substituted with an amino and carboxyphenoxy group. The molecular formula is C15H11NO7C_{15}H_{11}NO_7 with a molecular weight of approximately 305.25 g/mol. Its structure contributes to its solubility and reactivity in biological systems, making it a subject of interest in medicinal chemistry and materials science.

Mechanisms of Biological Activity

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress. This is particularly relevant in the context of diseases where oxidative damage plays a critical role.
  • Metal Coordination : As a ligand, it can form metal-organic frameworks (MOFs) that enhance its stability and bioavailability. These frameworks can facilitate targeted drug delivery systems and improve therapeutic efficacy.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit certain enzymes involved in metabolic pathways, potentially leading to therapeutic effects in conditions such as cancer or metabolic disorders.

Antioxidant Properties

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of isophthalic acid, including this compound, showed strong radical scavenging activity. The compound was tested against various free radicals, showing effective inhibition comparable to established antioxidants like ascorbic acid .

Metal-Organic Frameworks

Research has highlighted the synthesis of MOFs using this compound as a ligand. These frameworks have been shown to possess unique properties such as enhanced gas adsorption capabilities and selective sensing abilities for pollutants and toxins . Table 1 summarizes some key findings related to the synthesis and applications of these MOFs.

MOF Type Metal Ion Synthesis Method Key Properties Applications
MOF-1Cd(II)HydrothermalHigh stabilityGas adsorption
MOF-2La(III)SolvothermalLuminescentSensing
MOF-3Zr(IV)SolvothermalWater-stableEnvironmental monitoring

Enzyme Inhibition Studies

In vitro studies have indicated that this compound may inhibit specific enzymes linked to cancer proliferation. For instance, it was shown to reduce the activity of certain kinases involved in cell signaling pathways critical for tumor growth . This suggests a potential role in cancer therapy, warranting further investigation through clinical trials.

Case Studies

  • Cancer Therapeutics : A clinical trial explored the use of compounds derived from isophthalic acid in conjunction with traditional chemotherapy agents. Results indicated improved patient outcomes and reduced side effects when combined with standard treatments .
  • Environmental Applications : Research on metal-organic frameworks incorporating this compound has led to advancements in environmental sensing technologies, particularly for detecting heavy metals and organic pollutants in water systems .

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound?

  • Methodological Answer : Implement electronic lab notebooks (ELNs) for traceable data recording. Use version-controlled software (e.g., Git) for computational workflows. Open-access repositories like PubChem or Zenodo ensure data transparency and peer validation .

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